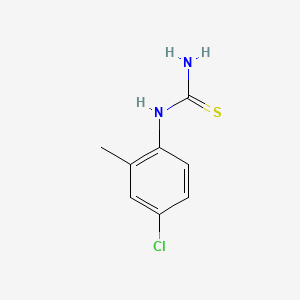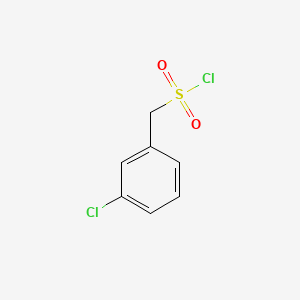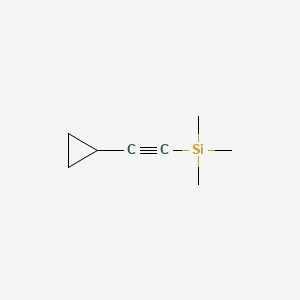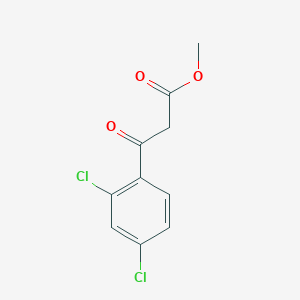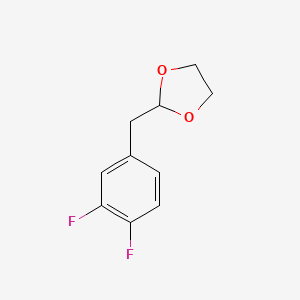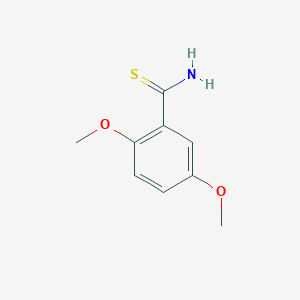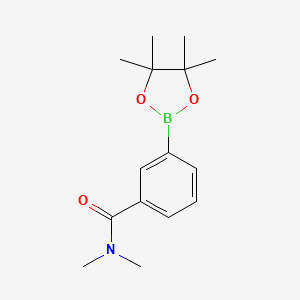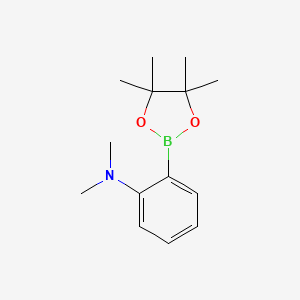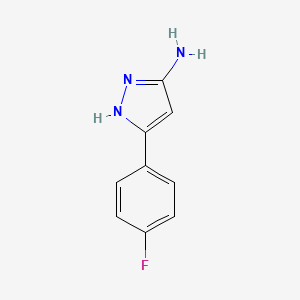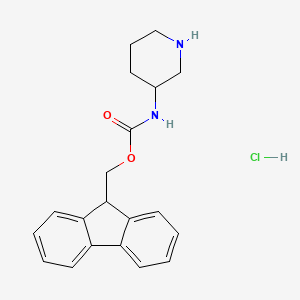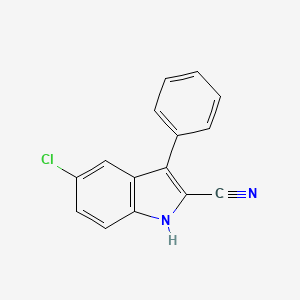
5-chloro-3-phenyl-1H-indole-2-carbonitrile
Vue d'ensemble
Description
5-chloro-3-phenyl-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C15H9ClN2. It has a molecular weight of 252.7 . The IUPAC name for this compound is 5-chloro-3-phenyl-1H-indole-2-carbonitrile .
Molecular Structure Analysis
The InChI code for 5-chloro-3-phenyl-1H-indole-2-carbonitrile is 1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-3-phenyl-1H-indole-2-carbonitrile are not available, indole derivatives are known to undergo various reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-chloro-3-phenyl-1H-indole-2-carbonitrile has a melting point range of 213 - 215 degrees Celsius .Applications De Recherche Scientifique
1. Potential in COVID-19 Treatment
Research indicates that compounds related to 5-chloro-3-phenyl-1H-indole-2-carbonitrile, specifically azafluorene derivatives, have been studied for their potential in inhibiting SARS-CoV-2 RdRp. This research involved molecular docking analysis and provided insights into the synthesis, physicochemical properties, and quantum chemical modeling of these compounds (Venkateshan, M., et al., 2020).
2. Pharmaceutical Synthesis Applications
A continuous flow process for the reductive deoxygenation of related compounds, particularly 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, has been developed. This research highlights the advantages of continuous processes in pharmaceutical synthesis, such as increased yield, safety, and purity, which are crucial for industrial applications (Karadeolian, A., et al., 2018).
3. Advancements in Organic Chemistry
Studies have also been conducted on the regiospecific Suzuki coupling of carbonitrile derivatives, offering valuable insights into organic synthesis methods. These findings are significant for the development of new chemical compounds and their potential applications in various fields (Christoforou, I. C., et al., 2003).
4. Development of Novel Compounds
Research has focused on converting related carbonitriles into new compounds using specific chemical reactions. For instance, the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into 3-aminoindole-2-carbonitriles using triphenylphosphine was studied, leading to the synthesis of several new compounds (Michaelidou, S. S., et al., 2009).
5. Application in Corrosion Inhibition
A study on spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which are structurally related to 5-chloro-3-phenyl-1H-indole-2-carbonitrile, highlighted their effectiveness as corrosion inhibitors for mild steel in acidic mediums. This application is vital in industrial maintenance and protection against corrosion (Gupta, N., et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for 5-chloro-3-phenyl-1H-indole-2-carbonitrile and similar compounds are likely to involve further exploration of their biological activities. Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZPCJSWNBMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377327 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
CAS RN |
24139-17-1 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



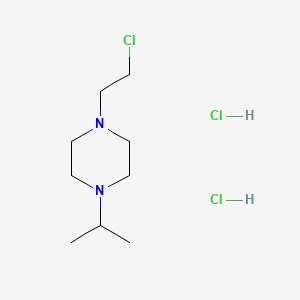
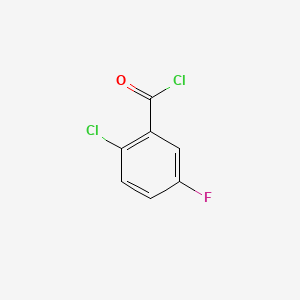
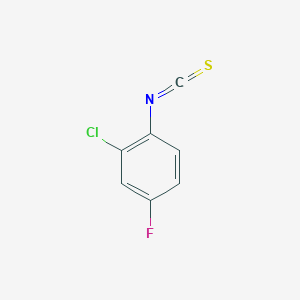
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
